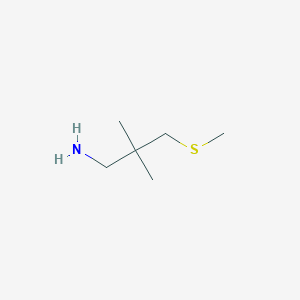

2,2-Dimethyl-3-methylsulfanylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-3-methylsulfanylpropan-1-amine” is a chemical compound with the molecular formula C6H15NS . It has a molecular weight of 133.26 .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry : A study by Chaloupka et al. (1976) detailed the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with carbon disulfide, leading to various derivatives including those with structures similar to 2,2-Dimethyl-3-methylsulfanylpropan-1-amine. This research highlights the compound's role in producing new heterocyclic compounds (Chaloupka et al., 1976).

Formation of Cyclopropanes : Baker and Spillett (1969) investigated the decomposition of 2-alkyl-1-methylsulphinyl-3-phenylpropanes, a process related to the structure and reactivity of this compound. This study contributed to understanding the formation of cyclopropanes, a crucial aspect in organic synthesis (Baker & Spillett, 1969).

High-Pressure Reactions of Oxiranes : Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, producing compounds closely related to this compound. Such studies are crucial in understanding reactions under varying pressure conditions (Taguchi et al., 1988).

Synthesis of Novel Dipeptide Synthons : Research by Breitenmoser et al. (2001) involved synthesizing a novel 2H-azirin-3-amine, structurally similar to this compound, and its use as a building block for dipeptides. Such research contributes significantly to peptide chemistry and synthesis methods (Breitenmoser et al., 2001).

Catalytic Transformation in Organic Synthesis : Li et al. (2018) developed a method for the direct carbonylative transformation of benzyl amines, which is related to the reactivity of compounds like this compound. This research offers insight into catalyst use in organic synthesis processes (Li et al., 2018).

Properties

IUPAC Name |

2,2-dimethyl-3-methylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCNALFLNSGAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2807816.png)

![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)

![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)

![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)

![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)

![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)